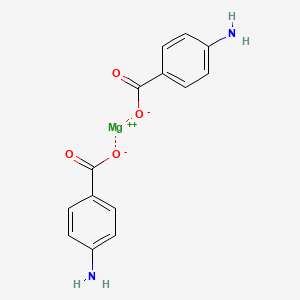
magnesium;4-aminobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium 4-aminobenzoate can be synthesized through the reaction of magnesium carbonate with 4-aminobenzoic acid. The reaction typically involves dissolving magnesium carbonate in an aqueous solution of 4-aminobenzoic acid, resulting in the formation of magnesium 4-aminobenzoate .
Industrial Production Methods
Industrial production of magnesium 4-aminobenzoate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Magnesium 4-aminobenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of 4-aminobenzoic acid.
Reduction: Amino derivatives with different functional groups.
Substitution: Various substituted 4-aminobenzoic acid derivatives.
Scientific Research Applications
Magnesium 4-aminobenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of magnesium 4-aminobenzoate involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and interfere with metabolic pathways, leading to its biological effects. For example, it can inhibit the synthesis of folate in bacteria, making it an effective antimicrobial agent .
Comparison with Similar Compounds
Magnesium 4-aminobenzoate can be compared with other similar compounds, such as:
Benzocaine: A local anesthetic with a similar structure but different applications.
Procaine: Another local anesthetic with structural similarities but used primarily in medical settings.
Tetracaine: A potent local anesthetic with a similar chemical structure.
These compounds share structural similarities but differ in their specific applications and biological activities
Properties
Molecular Formula |
C14H12MgN2O4 |
|---|---|
Molecular Weight |
296.56 g/mol |
IUPAC Name |
magnesium;4-aminobenzoate |
InChI |
InChI=1S/2C7H7NO2.Mg/c2*8-6-3-1-5(2-4-6)7(9)10;/h2*1-4H,8H2,(H,9,10);/q;;+2/p-2 |
InChI Key |
OTVYDGYIWXTHKT-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1C(=O)[O-])N.C1=CC(=CC=C1C(=O)[O-])N.[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















